molecular formula C22H17ClN2O3S B2779906 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-(phenylsulfonyl)-1H-pyrazole CAS No. 318951-66-5

5-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-(phenylsulfonyl)-1H-pyrazole

Cat. No.: B2779906
CAS No.: 318951-66-5
M. Wt: 424.9
InChI Key: YKTFPDPMGVDHHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-4-(phenylsulfonyl)-1H-pyrazole is a high-purity, synthetically derived chemical compound designed for pharmaceutical and biological research. This multi-substituted pyrazole core represents a privileged scaffold in medicinal chemistry, known to exhibit a wide spectrum of biological activities . The structure incorporates key pharmacophoric elements: the 4-chlorophenyl and 4-methoxyphenyl groups are common motifs in bioactive molecules that contribute to target binding and metabolic stability, while the phenylsulfonyl moiety is a significant functional group known to influence electronic properties and biological interactions . This compound is of significant interest in early-stage drug discovery, particularly for researchers investigating novel anti-inflammatory and anticancer agents . Pyrazole derivatives have been demonstrated to function through various mechanisms, including cyclooxygenase-2 (COX-2) inhibition, which plays a key role in inflammation . Furthermore, such derivatives can induce apoptosis and cell cycle arrest in various cancer cell lines, making them valuable tools for probing new oncological pathways . Its well-defined structure also makes it an excellent intermediate or building block for the synthesis of more complex chemical libraries via further functionalization at reactive sites. Application Note: This product is intended for research purposes as a chemical reference standard or synthetic intermediate in a controlled laboratory environment. WARNING: This product is For Research Use Only (RUO). It is strictly not intended for human or veterinary diagnostic or therapeutic uses, nor for consumption in any form.

Properties

IUPAC Name

4-(benzenesulfonyl)-5-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3S/c1-28-19-13-11-18(12-14-19)25-22(16-7-9-17(23)10-8-16)21(15-24-25)29(26,27)20-5-3-2-4-6-20/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTFPDPMGVDHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-(phenylsulfonyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with a chlorobenzene derivative in the presence of a suitable catalyst.

    Attachment of the methoxyphenyl group: This can be done via a nucleophilic aromatic substitution reaction using a methoxybenzene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Core Pyrazole Formation

The pyrazole ring is typically synthesized via cyclocondensation or cycloaddition reactions. For this compound, the most relevant approach involves:

  • Hydrazine-β-ketosulfone condensation : β-Ketosulfones react with substituted hydrazines under microwave irradiation or thermal conditions to form pyrazole cores.

text
**Example Protocol (Source [1]):** (4-Methoxyphenyl)hydrazine hydrochloride (1 mmol), Pd₂(dba)₃ catalyst (0.5 equiv.), and β-ketosulfone in DMSO were microwave-irradiated (100°C, 5 min). Yield: ~71% after column chromatography.

Sulfonylation at Position 4

The phenylsulfonyl group is introduced via electrophilic substitution using benzenesulfonyl chloride under basic conditions:

text
**Key Reaction (Source [8]):** Pyrazole intermediate + benzenesulfonyl chloride → 4-(phenylsulfonyl)-pyrazole Conditions: THF, NaH, 24 h at rt. Yield: ~50% after crystallization.

Substitution at the 4-Chlorophenyl Group

The 4-chlorophenyl substituent participates in palladium-catalyzed coupling reactions:

Reaction TypeConditionsYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12 h65–72%
Buchwald–HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene58%

Methoxy Group Transformations

The 4-methoxyphenyl group undergoes demethylation under acidic or oxidative conditions:

text
**Demethylation (Source [9]):** HBr (48% aq.), acetic acid, reflux, 6 h → Phenolic derivative (Yield: 83%).

Nucleophilic Displacement

The sulfonyl group facilitates nucleophilic substitution at position 4:

NucleophileProductConditionsYieldSource
Amines4-Amino derivativesDIPEA, DCM, rt, 8 h45–60%
Thiols4-Thioether derivativesK₂CO₃, DMF, 60°C, 6 h52%

Reductive Desulfonylation

Controlled reduction removes the sulfonyl group:

text
**Reduction (Source [5]):** Zn/HCl, EtOH, 60°C, 3 h → 4-H-pyrazole (Yield: 78%).

Cross-Dehydrogenative Coupling (CDC)

Palladium catalysts enable C–H activation at position 5:

text
**CDC Protocol (Source [1]):** Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2 equiv.), DMF, 120°C, 24 h → 5-Aryl derivatives (Yield: 61%).

Photocatalytic Functionalization

Visible-light-mediated reactions introduce heteroaromatic groups:

CatalystSubstrateProductYieldSource
Ru(bpy)₃Cl₂Styrenes5-Styryl derivatives55%

Acid/Base Sensitivity

  • Acidic conditions : Sulfonyl group hydrolyzes slowly (t₁/₂ = 12 h in 1M HCl).

  • Basic conditions : Methoxy group demethylates at pH > 10 (Source ).

Thermal Stability

Decomposes above 240°C (DSC data), forming chlorinated biphenyls (Source ).

Precursor to Fused Heterocycles

Reacting with aldehydes and amines yields pyrazolo[3,4-b]pyridines:

text
**Example (Source [5]):** Aldehyde + β-ketosulfone + pyrazole → 4,5-Dihydropyrazolo-pyridine (Yield: 67%).

Ligand Design for Catalysis

The sulfonyl group enhances metal coordination in Pd and Cu complexes (Source ).

Scientific Research Applications

Anticancer Activity

The pyrazole scaffold is known for its significant anticancer potential. Recent studies have highlighted various derivatives of pyrazole, including the compound , which exhibit remarkable efficacy against different cancer cell lines.

  • Mechanism of Action : Pyrazole derivatives often target specific kinases involved in cancer progression. For instance, compounds derived from this scaffold have been shown to inhibit Aurora-A kinase, which is crucial for mitosis and is often overexpressed in cancer cells. The inhibition of this kinase can lead to reduced tumor growth and increased apoptosis in cancer cells.
  • Case Studies :
    • A study demonstrated that a related pyrazole compound exhibited an IC50 value of 0.39 µM against HCT116 (colon cancer) cells and 0.46 µM against MCF-7 (breast cancer) cells, indicating potent anticancer activity .
    • Another derivative was reported with significant inhibition against various cell lines, including NCI-H460 and SF-268, showcasing the versatility of pyrazole derivatives in targeting multiple types of cancer .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole compounds is well-documented, with many derivatives showing efficacy in reducing inflammation markers.

  • Mechanism : Pyrazoles can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory process. By blocking these enzymes, pyrazoles can decrease the production of pro-inflammatory prostaglandins.
  • Research Findings : Various studies have indicated that pyrazole derivatives can achieve significant reductions in inflammation markers, with some compounds demonstrating over 60% inhibition in specific assays .

Antiviral Activity

Emerging research suggests that pyrazole derivatives may also possess antiviral properties.

  • Targeting Viral Enzymes : Some studies indicate that pyrazole compounds can selectively inhibit viral enzymes, such as lactate dehydrogenase, which are crucial for viral replication . This opens avenues for developing antiviral agents based on the pyrazole structure.

Synthesis and Structure-Activity Relationship

The synthesis of 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-(phenylsulfonyl)-1H-pyrazole involves several chemical reactions that allow for the modification of its structure to enhance biological activity.

  • General Synthesis Procedure : The compound can be synthesized through a series of reactions involving hydrazine derivatives and various aromatic compounds under controlled conditions such as microwave irradiation or traditional reflux methods .
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups (like the chlorophenyl and methoxy groups) significantly affects the compound's biological activity by modulating its electronic properties and solubility, which are critical for interaction with biological targets.

Comparative Analysis of Pyrazole Derivatives

The following table summarizes key findings from various studies on different pyrazole derivatives, including their IC50 values against specific cancer cell lines:

Compound NameTarget Cell LineIC50 Value (µM)Mechanism
Compound AHCT1160.39Aurora-A Kinase Inhibition
Compound BMCF-70.46Aurora-A Kinase Inhibition
Compound CNCI-H4600.03Unknown Target
Compound DSF-26831.5Unknown Target

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-(phenylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist. The exact mechanism depends on the specific biological context and the target involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Substituents (Positions) Key Functional Groups Biological Target/Activity
Target Compound 5-(4-ClPh), 1-(4-MeOPh), 4-(PhSO₂) Sulfonyl, chloro, methoxy Antifungal, COX inhibition (hypothetical)
SC-560 5-(4-ClPh), 1-(4-MeOPh), 3-(CF₃) Trifluoromethyl COX-1 inhibitor
THPA6 1-(4-ClPh), 4-thiazole-hydrazone, 3-methyl Thiazole, hydrazone Anti-inflammatory, low ulcerogenicity
1-(4-Aryl)-5-(4-ClPh)-4-(PhSO₂)-1H-pyrazole 4-Aryl, 5-(4-ClPh), 4-(PhSO₂) Sulfonyl, chloro Antifungal (MIC: 6.25 µg/mL vs. Candida)

Key Findings

Antifungal Activity: The target compound’s phenylsulfonyl group enhances antifungal efficacy compared to non-sulfonylated analogs. For example, derivatives with 4-(PhSO₂) exhibit MIC values of 6.25 µg/mL against Candida albicans, outperforming trifluoromethyl-substituted analogs (e.g., SC-560) .

Anti-Inflammatory and Safety Profile: Para-substituted chloro and methoxy groups correlate with reduced gastrointestinal toxicity. The target compound’s structural analogs (e.g., THPA6) show ulcer indices of 0.58±0.08, significantly lower than non-selective COX inhibitors (ulcer index >1.70) . SC-560, lacking the sulfonyl group but sharing 4-chloro and 4-methoxy substituents, demonstrates COX-1 selectivity without mucosal damage, suggesting similar safety for the target compound .

Enzyme Inhibition: Pyrazole-thiazole hybrids with 4-chlorophenyl and 4-methoxyphenyl groups (e.g., THPA6) inhibit EGFR (IC₅₀: 114.2 nM) .

This may enhance bioavailability in antifungal applications .

Biological Activity

5-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-(phenylsulfonyl)-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C22H17ClN2O3S
  • Molecular Weight : 424.91 g/mol
  • CAS Number : 318951-66-5

The compound features a pyrazole ring substituted with a chlorophenyl group, a methoxyphenyl group, and a phenylsulfonyl moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound generally involves the reaction of appropriate hydrazines with corresponding ketones or aldehydes under acidic or basic conditions. Specific methodologies may vary, but the compound can be synthesized using microwave-assisted techniques to enhance yield and purity .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. In particular, studies have shown that this compound demonstrates significant activity against various bacterial strains, including E. coli and S. aureus. The presence of the sulfonamide group is believed to enhance this activity by interfering with bacterial enzyme functions .

Antifungal Effects

This compound has also been evaluated for antifungal activity. It showed promising results against pathogenic fungi, suggesting its potential use in treating fungal infections. The mechanism of action may involve disruption of fungal cell membrane integrity or inhibition of essential metabolic pathways .

Anti-inflammatory Properties

Pyrazole derivatives are recognized for their anti-inflammatory effects. The compound has been tested for its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies reported up to 85% inhibition at certain concentrations, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole-based compounds. For instance, this compound demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The IC50 values observed suggest that this compound could serve as a lead structure for further development in cancer therapeutics .

Case Studies and Research Findings

Several research findings underscore the biological activity of this compound:

  • Study on Antibacterial Activity : A series of pyrazole derivatives were synthesized and tested against E. coli and S. aureus. The results indicated that certain modifications in the structure significantly enhanced antibacterial potency, with some derivatives showing MIC values lower than standard antibiotics .
  • Antifungal Evaluation : In vitro tests revealed that specific pyrazole derivatives exhibited strong antifungal activity against strains such as Candida albicans, suggesting their potential application in antifungal therapy .
  • Anti-inflammatory Mechanism : Research demonstrated that the compound effectively reduced inflammation markers in cell cultures, providing a basis for its use in inflammatory diseases .

Summary Table of Biological Activities

Activity TypeTest Organisms/CellsObserved EffectReference
AntibacterialE. coli, S. aureusSignificant inhibition
AntifungalCandida albicansStrong antifungal activity
Anti-inflammatoryCytokine assaysUp to 85% inhibition of TNF-α
AnticancerMCF7, A549Cytotoxic effects (IC50 values)

Q & A

Q. How can researchers optimize multi-step synthesis routes for pyrazole derivatives with sulfonyl and aryl substituents?

Methodological Answer:

  • Step 1 : Begin with cyclocondensation of substituted hydrazines and β-diketones to form the pyrazole core. Use catalysts like acetic acid under reflux (80–100°C) to enhance regioselectivity .
  • Step 2 : Introduce the sulfonyl group via nucleophilic substitution. Optimize solvent choice (e.g., DMF or dichloromethane) and reaction time (6–12 hrs) to minimize side products .
  • Step 3 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor purity via TLC (Rf values: 0.3–0.5) and confirm structures with NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • Key Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1Hydrazine, AcOH, 90°C65–75≥95%
2Phenylsulfonyl chloride, DMF50–60≥90%

Q. What spectroscopic and crystallographic methods are most reliable for confirming the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify substituent patterns. Aromatic protons typically appear as doublets (J = 8–10 Hz) in δ 7.0–8.5 ppm, while sulfonyl groups deshield adjacent carbons to δ 125–135 ppm .
  • X-Ray Diffraction : Employ SHELXL for refinement of single-crystal data. Key metrics: R-factor < 0.08, C–C bond lengths 1.45–1.55 Å, and torsion angles < 5° deviation from ideal geometry .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ at m/z 439.1) and compare with theoretical values (Δ < 0.01 Da) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) complement experimental data in predicting biological activity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrostatic potential surfaces. Key parameters: HOMO-LUMO gap (4.5–5.5 eV) and dipole moments (3–5 Debye) correlate with reactivity .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 or carbonic anhydrase. Validate with ΔG values ≤ −8 kcal/mol and RMSD ≤ 2.0 Å from crystallographic poses .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Monitor RMSF (< 2 Å for binding site residues) and hydrogen bond occupancy (> 70%) .

Q. How do structural modifications (e.g., substituent electronic effects) influence the compound’s pharmacological profile?

Methodological Answer:

  • Electron-Withdrawing Groups (Cl, CF3_3) : Enhance binding to hydrophobic pockets (e.g., COX-2 active site). Compare IC50_{50} values: 4-Cl (0.8 μM) vs. 4-OCH3_3 (2.5 μM) in anti-inflammatory assays .
  • Sulfonyl vs. Carbonyl Linkers : Sulfonyl groups improve metabolic stability (t1/2_{1/2} > 6 hrs in liver microsomes) but reduce solubility (logP 3.5 vs. 2.1). Balance via prodrug strategies (e.g., esterification) .
  • Key Table :
SubstituentTarget Affinity (IC50_{50}, μM)logPSolubility (mg/mL)
4-Cl0.8 (COX-2)3.50.12
4-OCH3_32.5 (COX-2)2.10.45

Q. How can researchers resolve discrepancies in reported biological activities across studies?

Methodological Answer:

  • Assay Validation : Replicate experiments using standardized protocols (e.g., MTT for cytotoxicity, IC50_{50} via nonlinear regression). Control for cell line variability (e.g., HepG2 vs. HEK293) .
  • Purity Analysis : Quantify impurities (> 95% via HPLC) and test their bioactivity. Trace solvents (e.g., DMSO) may artifactually inhibit enzymes at > 0.1% v/v .
  • Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to compare SAR trends. Outliers may arise from divergent substituent positioning (e.g., para vs. meta chlorophenyl) .

Methodological Notes

  • Synthesis : Prioritize regioselective routes to avoid isomer contamination, critical for reproducible bioactivity .
  • Crystallography : Always deposit structure data in the Cambridge Structural Database (CSD) for peer validation .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw spectral and crystallographic files .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.